Luprostiol

luteolysis cattle PGF2α analog

Choose Luprostiol for your advanced veterinary reproduction research. It delivers a 0.6-day tighter ovulation sync window compared to cloprostenol (2.2 ± 0.2 days), minimizing ultrasound exams and improving insemination timing in hCG-based TAI protocols. Its weaker spasmogenic effect on uterine smooth muscle (195% of baseline) makes it the safer choice for performance horses and valuable breeding stock. Effective in Bos indicus cattle at just 7.5 mg, enabling cost-efficient herd synchronization. Procure with confidence: ≥98% purity, characterized for luteolysis and endocrine modulation studies.

Molecular Formula C21H29ClO6S
Molecular Weight 445.0 g/mol
CAS No. 67110-79-6
Cat. No. B1675511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuprostiol
CAS67110-79-6
Synonyms7-(1S,2R,3R,5S)-2-(2S)-3-(3-chlorophenoxy)-2-hydroxypropylthio-3,5-dihydroxycyclopentyl-5-heptenoic acid, (5Z)-
luprostenol
luprostenol, (1alpha(Z),2beta(R*),3alpha,5alpha), (+-)-isomer
luprostiol
luprostiol , (1S,2R,3R,5S)-(2S)-
Prosolvin
Molecular FormulaC21H29ClO6S
Molecular Weight445.0 g/mol
Structural Identifiers
SMILESC1C(C(C(C1O)SCC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C21H29ClO6S/c22-14-6-5-7-16(10-14)28-12-15(23)13-29-21-17(18(24)11-19(21)25)8-3-1-2-4-9-20(26)27/h1,3,5-7,10,15,17-19,21,23-25H,2,4,8-9,11-13H2,(H,26,27)
InChIKeyKFUDFIMHDRJVLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Luprostiol (CAS 67110-79-6): Synthetic PGF2α Analog for Veterinary Luteolysis and Estrus Synchronization


Luprostiol is a synthetic analog of prostaglandin F2α (PGF2α) with a molecular formula of C21H29ClO6S and a molecular weight of 444.97 g/mol [1]. It is classified as a luteolytic agent primarily used in veterinary medicine for estrus synchronization, induction of luteolysis, and reproductive management in horses and cattle [2]. Luprostiol exhibits enhanced luteolytic potency compared to natural PGF2α, with species-dependent variations in its pharmacological profile [3].

Why Luprostiol (CAS 67110-79-6) Cannot Be Substituted with Generic PGF2α Analogs: Critical Differences in Luteolytic Potency, Ovulation Synchronization, and Side-Effect Profiles


Luprostiol exhibits significant pharmacological divergence from other PGF2α analogs such as cloprostenol, dinoprost, and tiaprost in terms of luteolytic potency, impact on ovulation timing, and uterine contractility [1]. Direct comparative studies demonstrate that while luprostiol and cloprostenol both induce luteolysis, luprostiol yields superior synchronization of ovulation when combined with hCG in mares [2]. Furthermore, luprostiol's luteolytic effect in cattle is twice that of natural PGF2α, yet its spasmogenic activity on uterine smooth muscle is weaker, indicating a more favorable therapeutic index [3]. These differences preclude simple interchangeability and mandate compound-specific selection based on quantitative performance metrics.

Quantitative Differentiation of Luprostiol (CAS 67110-79-6) from Comparator PGF2α Analogs: Head-to-Head Evidence for Scientific Selection


Luprostiol Exhibits 2-Fold Greater Luteolytic Potency in Cattle Compared to Natural PGF2α

Luprostiol demonstrates significantly higher luteolytic potency than natural PGF2α in cattle. According to EMEA summary reports, the luteolytic effect of luprostiol in cattle is twice as potent as that of natural PGF2α [1]. In rodent models, this potency differential is even more pronounced, ranging from 10-fold in rats to 15- to 30-fold in hamsters [1].

luteolysis cattle PGF2α analog

Luprostiol Enables Tighter Synchronization of Ovulation with hCG Compared to Cloprostenol in Mares

In a direct comparative study of 155 mares across 274 estrous cycles, luprostiol (3.75 mg i.m.) combined with hCG (1,500 IU i.v.) resulted in a significantly shorter interval from hCG injection to ovulation compared to d-cloprostenol (30 μg i.m.) [1]. Specifically, the time from hCG to ovulation was 2.2 ± 0.2 days for luprostiol versus 2.8 ± 0.2 days for cloprostenol (P < 0.01) [1]. The percentage of cycles with ovulation within 48 hours post-hCG was higher in the luprostiol group [1].

estrus synchronization mares hCG ovulation timing

Luprostiol Exhibits Weaker Uterine Contractility Stimulation Compared to Natural PGF2α and Tiaprost in Cattle

Luprostiol's spasmogenic effect on bovine uterine muscle is markedly weaker than that of natural PGF2α and the analog tiaprost. In diestrus, luprostiol increased uterine contractility to 195% of baseline, whereas tiaprost reached 215% [1]. In proestrus, luprostiol's effect was 154% of baseline [1]. Notably, cloprostenol did not significantly alter intrauterine pressure at any estrous stage [1].

uterine contractility cattle side effects smooth muscle

Luprostiol and Cloprostenol Induce Greater Luteal Cell Death Than Natural PGF2α Without Affecting Progesterone Synthesis

In vitro studies on bovine luteal cells demonstrated that both luprostiol and cloprostenol induced significantly greater luteal cell death (apoptosis) and ovarian arterial contractility compared to natural PGF2α [1]. However, unlike natural PGF2α and dinoprost, which stimulated progesterone (P4) secretion (P < 0.05), cloprostenol and luprostiol did not influence P4 synthesis [1].

luteal cell apoptosis progesterone ovarian contractility in vitro

Dose-Response for Luteolysis in Brahman Cattle: Luprostiol at 7.5 mg Achieves Luteolysis Comparable to 500 μg Cloprostenol

In Brahman cows and heifers, luprostiol at doses of 7.5 mg, 15 mg, and 30 mg, as well as cloprostenol at 500 μg, all induced luteolysis as indicated by a significant decline in serum progesterone concentration (P < 0.01) [1]. Animals receiving 0 mg or 3.75 mg luprostiol had a longer interval to estrus (P < 0.04) [1]. The proportion of animals exhibiting estrus within 120 hours post-injection was dose-dependent, with 7.5 mg luprostiol achieving rates comparable to cloprostenol [1].

dose-response Brahman cattle luteolysis progesterone

Luprostiol-Induced Luteolysis in Nelore Cows: 50% of Conventional Dose (7.5 mg) Induces Complete Luteal Regression

In nonlactating Nelore cows, 50% of the conventional luprostiol dose (7.5 mg) administered intramuscularly (IM) or intravulvosubmucosally (IVSM) resulted in complete luteal regression (plasma progesterone <1 ng/ml) at 48 hours post-treatment and hastened onset of estrus [1]. In contrast, 10% or 25% of the conventional dose, even when injected at the Bai-hui acupoint, led to only an initial progesterone reduction at 24 hours followed by a rebound at 48 hours, indicating incomplete luteolysis [1].

low-dose efficacy Nelore cows luteal regression alternative routes

Optimal Research and Industrial Applications of Luprostiol (CAS 67110-79-6) Based on Quantitative Performance Evidence


Timed Artificial Insemination (TAI) Protocols in Mares Requiring Precise Ovulation Synchronization

In equine breeding programs utilizing hCG for timed ovulation, luprostiol offers a 0.6-day tighter synchronization window compared to cloprostenol (2.2 ± 0.2 days vs. 2.8 ± 0.2 days from hCG to ovulation) [1]. This enhanced predictability reduces the number of required ultrasound examinations and improves insemination timing accuracy, making luprostiol the preferred luteolytic agent for hCG-based TAI protocols in mares [1].

Estrus Synchronization in Bos indicus Cattle (Brahman, Nelore) with Dose-Optimized Luprostiol

Luprostiol at 7.5 mg IM reliably induces complete luteolysis and estrus in Brahman and Nelore cattle, equivalent to 500 μg cloprostenol [2][3]. The availability of lower effective doses (7.5 mg vs. 15 mg conventional) allows for cost-effective herd synchronization in Bos indicus breeds, which are known to be less responsive to some PGF2α analogs [2][3].

Reproductive Management in Species Sensitive to Uterine Smooth Muscle Side Effects

For animals where PGF2α-induced uterine cramping, sweating, or cardiovascular stress is a concern, luprostiol's weaker spasmogenic effect (195% of baseline contractility in diestrus vs. stronger stimulation by natural PGF2α and tiaprost) provides a therapeutic advantage [4]. This profile makes luprostiol suitable for use in performance horses and valuable breeding stock where minimizing treatment-associated discomfort is a priority [4].

Induction of Parturition in Goats with Narrow Timing Window

Luprostiol effectively induces parturition in pregnant goats within a narrow 30-40 hour window in 77.8-80.0% of treated animals, depending on dose [5]. This predictable response facilitates scheduled kidding for intensive management systems and reduces the need for 24-hour monitoring, improving labor efficiency and neonatal survival rates [5].

Technical Documentation Hub

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